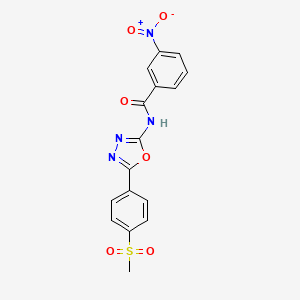

![molecular formula C8H12O3 B2374077 Acide 2-oxabicyclo[2.2.2]octane-4-carboxylique CAS No. 2168906-49-6](/img/structure/B2374077.png)

Acide 2-oxabicyclo[2.2.2]octane-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is a chemical compound with the molecular formula C9H14O3 . It is a type of carboxylic acid that contains a 2-oxabicyclo[2.2.2]octane structure .

Synthesis Analysis

The synthesis of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This process is part of a larger study on the design, synthesis, and validation of new saturated bioisosteres with improved physicochemical properties .Molecular Structure Analysis

The molecular structure of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid is characterized by a 2-oxabicyclo[2.2.2]octane core . The stereochemistry of the alicyclic structures has a significant effect on the properties of the compound .Chemical Reactions Analysis

The compound is involved in various chemical reactions, including electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions . For instance, it undergoes ring-opening polymerization (ROP) to synthesize polyesters with alicyclic moieties in the polymer backbone .Applications De Recherche Scientifique

Bioisostère du cycle phényle

“Acide 2-oxabicyclo[2.2.2]octane-4-carboxylique” a été identifié comme un nouvel bioisostère du cycle phényle . Un bioisostère est un composé ou un groupe qui possède des propriétés physiques ou chimiques similaires à un autre, et peut être utilisé comme un substitut dans la conception de médicaments. Cela ouvre de nouvelles possibilités pour le développement de nouveaux médicaments avec des propriétés améliorées .

Amélioration des propriétés physicochimiques

Dans le médicament Imatinib, le remplacement du cycle phényle par “this compound” a conduit à une amélioration des propriétés physicochimiques. Cela inclut une solubilité accrue dans l'eau, une stabilité métabolique améliorée et une lipophilie réduite .

Développement de nouveaux analogues bioactifs

Le remplacement du cycle phényle dans le médicament Vorinostat par “this compound” a donné un nouvel analogue bioactif du médicament . Cela suggère que le composé pourrait être utilisé pour créer de nouvelles versions de médicaments existants avec une efficacité ou des profils de sécurité potentiellement améliorés .

Projets de découverte de médicaments

L'étude de “this compound” enrichit le répertoire des bioisostères saturés disponibles des cycles (hétéro)aromatiques pour une utilisation dans les projets de découverte de médicaments . Cela pourrait conduire au développement de nouveaux agents thérapeutiques avec des propriétés améliorées .

Orientations Futures

The future directions for the use of 2-Oxabicyclo[2.2.2]octane-4-carboxylic acid could involve further exploration of its potential applications in the synthesis of polyesters and other compounds . Its role as a new saturated bioisostere with improved physicochemical properties also suggests potential applications in drug discovery .

Mécanisme D'action

Target of Action

It is known that this compound is a bioisostere of the phenyl ring , which is a common structural motif in many bioactive compounds . Therefore, it can be inferred that the targets of this compound could be similar to those of phenyl ring-containing compounds.

Mode of Action

It is known that this compound can be used as a bioisostere of the phenyl ring . Bioisosteres are compounds or groups that have similar physical or chemical properties and can produce broadly similar biological properties to another compound or group . Therefore, it can be inferred that the interaction of this compound with its targets and the resulting changes could be similar to those of phenyl ring-containing compounds.

Biochemical Pathways

Given its role as a bioisostere of the phenyl ring , it can be inferred that it may affect similar biochemical pathways as phenyl ring-containing compounds.

Pharmacokinetics

It is known that the replacement of the phenyl ring with this compound in certain drugs has led to improved physicochemical properties, such as increased water solubility, enhanced metabolic stability, and reduced lipophilicity . These changes can positively impact the bioavailability of the drugs .

Result of Action

It is known that the replacement of the phenyl ring with this compound in certain drugs has resulted in new bioactive analogs of the drugs .

Action Environment

It is known that the compound is stable at room temperature , suggesting that it may have good stability under normal environmental conditions.

Propriétés

IUPAC Name |

2-oxabicyclo[2.2.2]octane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c9-7(10)8-3-1-6(2-4-8)11-5-8/h6H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJTZQUTKHEYDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1OC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2168906-49-6 |

Source

|

| Record name | 2-oxabicyclo[2.2.2]octane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8,9-Dimethoxy-1,3,4,6,11,11A-hexahydro-2H-benzo[B]quinolizin-2-YL)-benzofuran-2-carboxamide](/img/structure/B2373995.png)

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2373998.png)

![1-[6-(2,5-dimethylphenyl)sulfanylpyrimidin-4-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2374000.png)

![N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide](/img/structure/B2374002.png)

![6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2374004.png)

![(Z)-ethyl 5-(4-chlorophenyl)-7-methyl-3-oxo-2-(2-oxoindolin-3-ylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2374005.png)

![N-(3-acetylphenyl)-2-[(1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2374008.png)

![3-(2-ethoxyethyl)-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2374011.png)

![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2374013.png)